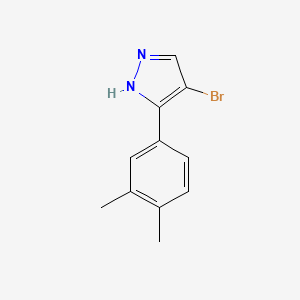

4-bromo-3-(3,4-dimethylphenyl)-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-(3,4-dimethylphenyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2/c1-7-3-4-9(5-8(7)2)11-10(12)6-13-14-11/h3-6H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLFDEEFLXIXBIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=C(C=NN2)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250379-75-9 | |

| Record name | 4-bromo-3-(3,4-dimethylphenyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Pyrazole Formation and Transformation

Computational Studies on Reaction Pathways and Transition States

Computational chemistry provides powerful insights into reaction mechanisms that are often difficult to obtain through experimental means alone. For pyrazole (B372694) synthesis, theoretical studies are instrumental in mapping potential energy surfaces, identifying transition states, and rationalizing reaction outcomes like regioselectivity.

Density Functional Theory (DFT) in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure and reactivity of pyrazole derivatives. researchgate.netaip.org By calculating the energies of reactants, intermediates, transition states, and products, DFT allows for a quantitative analysis of reaction pathways. nih.gov

For the synthesis of a 3-aryl-pyrazole, such as the precursor to the title compound, the reaction typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). DFT calculations can elucidate the step-by-step mechanism, including the initial nucleophilic attack, cyclization, and subsequent dehydration steps. These calculations help determine the activation energies for competing pathways, thereby predicting the most likely reaction mechanism and the regioselectivity of the final product. aip.org For instance, DFT studies on pyrazole-isoxazoline hybrids have been used to understand the regioselectivity of cycloaddition reactions by comparing the activation energies of different possible reaction paths.

Key parameters derived from DFT calculations that help in elucidating reaction mechanisms include:

Optimized Geometries: Determining the most stable three-dimensional structures of molecules.

Transition State (TS) Energies: Identifying the energy barriers of a reaction, which is crucial for determining reaction rates.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate the nucleophilic and electrophilic nature of the reactants, helping to rationalize their reactivity. slideshare.net

Natural Bond Orbital (NBO) Analysis: This analysis provides information on charge distribution and donor-acceptor interactions within the molecules. researchgate.net

| Parameter | Significance in Mechanism Elucidation | Typical Application |

|---|---|---|

| Activation Energy (Ea) | Determines the rate-determining step and overall feasibility of a proposed pathway. Lower Ea indicates a faster reaction. | Comparing pathways for the formation of different pyrazole regioisomers. |

| Reaction Energy (ΔEr) | Indicates the overall thermodynamic favorability (exothermic vs. endothermic) of a reaction step. | Assessing the stability of intermediates and products. |

| HOMO-LUMO Energy Gap | Relates to the chemical reactivity and stability of the molecule. A smaller gap generally implies higher reactivity. | Predicting the reactivity of different substituted hydrazines or dicarbonyl compounds. |

| Mulliken/NBO Charges | Reveals the electron density distribution and identifies the most nucleophilic and electrophilic sites in reactants. aip.org | Explaining the regioselectivity of the initial nucleophilic attack in pyrazole formation. |

Molecular Electron Density Theory (MEDT) for Reaction Rationalization

While DFT is widely employed, another theoretical framework for understanding chemical reactivity is the Molecular Electron Density Theory (MEDT). MEDT focuses on the changes in electron density along a reaction pathway, rather than relying solely on molecular orbital interactions. However, in the reviewed scientific literature concerning the synthesis of pyrazoles, studies specifically applying MEDT are not as prominent as those using DFT. Therefore, a detailed discussion on the MEDT-based rationalization for the formation of 4-bromo-3-(3,4-dimethylphenyl)-1H-pyrazole cannot be provided based on available sources.

Kinetic and Thermodynamic Analyses of Pyrazole Synthesis

The synthesis of substituted pyrazoles, particularly unsymmetrical ones, can often yield a mixture of regioisomers. The final product distribution can be governed by whether the reaction is under kinetic or thermodynamic control.

Kinetic Control: At lower temperatures and shorter reaction times, the major product is the one that forms the fastest, i.e., the one with the lowest activation energy barrier. This is known as the kinetic product. chemicalbook.com

Thermodynamic Control: At higher temperatures, when the reaction becomes reversible, an equilibrium is established. The major product is the most stable one (lowest Gibbs free energy), known as the thermodynamic product. researchgate.net

In the synthesis of 3,5-disubstituted pyrazoles from heteropropargyl precursors, for example, reaction conditions can be tuned to favor either the kinetically controlled pyrazole product or a thermodynamically controlled furan (B31954) byproduct. nih.govmdpi.com For the synthesis of 3-(3,4-dimethylphenyl)-1H-pyrazole from an unsymmetrical 1,3-dicarbonyl precursor and hydrazine, two different regioisomers are possible. The reaction conditions, especially temperature and the nature of the catalyst and solvent, would determine which isomer is favored. A kinetically controlled reaction would favor the isomer formed via the transition state of lower energy, whereas a thermodynamically controlled process would yield the most stable of the two possible pyrazole isomers.

| Factor | Favors Kinetic Product | Favors Thermodynamic Product |

|---|---|---|

| Temperature | Low (reaction is irreversible) chemicalbook.com | High (reaction is reversible, allows equilibrium) researchgate.net |

| Reaction Time | Short | Long |

| Product Characteristics | Forms faster (lower activation energy) chemicalbook.com | More stable (lower overall Gibbs free energy) researchgate.net |

| Solvent/Catalyst | Can influence transition state energies, selectively lowering one path over another. nih.gov | Can facilitate the reverse reaction, allowing equilibrium to be reached. mdpi.com |

Mechanistic Aspects of Bromination and Derivatization Reactions on Pyrazole Rings

The functionalization of the pyrazole core is key to developing new derivatives. The bromination of the pyrazole ring and the subsequent derivatization of the bromo-product are fundamental transformations.

The pyrazole ring is an electron-rich aromatic system. Due to the presence of two adjacent nitrogen atoms, the electron density is not uniform. The C4 position has the highest electron density, making it the most susceptible site for electrophilic aromatic substitution. Conversely, the C3 and C5 positions are relatively electron-deficient.

The bromination of 3-(3,4-dimethylphenyl)-1H-pyrazole to yield the title compound is a classic electrophilic aromatic substitution reaction. The mechanism proceeds in two main steps:

Formation of the Sigma Complex: The electrophile (e.g., Br⁺, generated from Br₂ with a Lewis acid like FeBr₃, or from N-bromosuccinimide (NBS)) attacks the electron-rich C4 position of the pyrazole ring. This breaks the aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation and Aromatization: A base removes the proton from the C4 carbon, restoring the aromaticity of the pyrazole ring and yielding the final 4-bromo-substituted product.

Efficient one-pot methods have been developed for the synthesis of 4-bromopyrazoles, where the pyrazole is formed from a 1,3-diketone and a hydrazine, and then immediately brominated in the same reaction vessel using an agent like N-bromosaccharin.

The resulting this compound is a valuable synthetic intermediate. The bromo-substituent is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. These derivatization reactions significantly expand the molecular diversity achievable from this scaffold.

Common derivatization reactions include:

Suzuki Coupling: Reaction with boronic acids or esters to form a C-C bond.

Heck Coupling: Reaction with alkenes to form a new C-C double bond.

Sonogashira Coupling: Reaction with terminal alkynes to create a C-C triple bond.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Thio/Selenocyanation: Introduction of SCN or SeCN groups at the C4 position, which can be further transformed into other sulfur- or selenium-containing functionalities.

These derivatization reactions underscore the synthetic utility of the title compound as a building block for more complex molecules with potential applications in various fields of chemistry.

Theoretical and Computational Chemistry Studies of 4 Bromo 3 3,4 Dimethylphenyl 1h Pyrazole and Pyrazole Systems

Electronic Structure Analysis and Molecular Orbitals

The electronic structure of a molecule is fundamental to its reactivity and spectroscopic properties. For pyrazole (B372694) derivatives, the aromaticity of the five-membered ring and the nature of its substituents are key determinants of the electronic distribution. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping this distribution. nih.gov

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are central to understanding a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between these frontier orbitals (HOMO-LUMO gap) is a critical indicator of chemical reactivity and kinetic stability. nih.gov

Studies on related 3-arylpyrazoles have shown that the aryl substituent significantly influences the electronic properties. rsc.org The dimethylphenyl group, being electron-rich, would likely enhance the electron density on the pyrazole ring. The bromine atom, through its inductive effect, withdraws electron density, but its lone pairs can participate in resonance, which can have a counteracting effect. DFT calculations on similar structures reveal that the HOMO is often localized on the pyrazole and the electron-rich aryl ring, while the LUMO can be distributed over the entire molecule, including the electron-withdrawing groups. nih.gov

Table 1: Predicted Electronic Properties of Substituted Pyrazoles from Theoretical Studies

| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |

| Pyrazole | -6.260 | -0.552 | 5.708 | researchgate.net |

| 3,5-dimethylpyrazole | -5.523 | -0.016 | 5.507 | researchgate.net |

| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | - | - | ~4.458 | nih.gov |

Note: The values presented are from different studies and computational levels and are for illustrative purposes to show general trends in pyrazole derivatives.

Conformational Analysis and Stereochemical Considerations

The three-dimensional arrangement of atoms in a molecule, or its conformation, is crucial for its interaction with other molecules. For 4-bromo-3-(3,4-dimethylphenyl)-1H-pyrazole, a key conformational feature is the dihedral angle between the plane of the pyrazole ring and the plane of the 3,4-dimethylphenyl ring.

Due to potential steric hindrance between the ortho-protons of the dimethylphenyl ring and the substituents on the pyrazole ring, it is unlikely that the two rings are perfectly coplanar. Theoretical calculations on similar 3-arylpyrazoles have shown that there is a rotational barrier, and the molecule adopts a twisted conformation in its lowest energy state. rsc.org The exact dihedral angle is a balance between steric repulsion and the electronic stabilization gained from conjugation between the two ring systems.

Computational studies on 5,7-substituted pyrazolo[1,5-a]pyrimidines have demonstrated the power of NMR and computational methods in elucidating conformational lability. nih.gov For this compound, computational modeling could predict the most stable conformer and the energy barriers for rotation around the C3-aryl bond. This information is vital for understanding its dynamic behavior in solution.

Spectroscopic Data Prediction and Interpretation (Excluding Basic Identification)

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data beyond simple identification. For this compound, theoretical calculations can provide detailed insights into its NMR, IR, and UV-Vis spectra.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. github.iouncw.edunih.gov For our target molecule, computational predictions would be invaluable for assigning the signals of the aromatic protons and carbons, especially for the complex pattern of the dimethylphenyl group. Furthermore, theoretical calculations can help in understanding the through-space effects, such as those influencing the chemical shift of the pyrazole N-H proton. Studies on substituted pyrazolo[3,4-d]pyrimidines have shown that 2D NMR techniques combined with computational analysis allow for complete spectral assignment. nih.gov

Vibrational Spectroscopy: The vibrational frequencies observed in Infrared (IR) and Raman spectroscopy correspond to the different vibrational modes of the molecule. DFT calculations can predict these frequencies and their intensities, aiding in the detailed assignment of the experimental spectra. nih.gov For this compound, theoretical spectra would help in identifying the characteristic vibrational modes of the pyrazole ring, the C-Br stretching frequency, and the various modes associated with the dimethylphenyl substituent.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to absorption bands in the UV-Vis spectrum. nih.gov For pyrazole derivatives, the absorption bands are typically due to π → π* transitions. rsc.org The position and intensity of these bands are influenced by the substituents. The electron-donating dimethylphenyl group and the bromine atom would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyrazole.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation offer a dynamic perspective on the behavior of molecules, going beyond the static picture provided by electronic structure calculations.

Molecular Dynamics Simulations for Compound Stability and Interactions

Molecular dynamics (MD) simulations track the movement of atoms in a molecule over time, providing insights into its stability and interactions with its environment. mdpi.com For this compound, an MD simulation could be used to study its conformational dynamics in different solvents, revealing the preferred orientations of the dimethylphenyl group and the stability of intermolecular hydrogen bonds involving the pyrazole N-H group. nih.gov MD simulations are also crucial for studying the interaction of the molecule with biological macromolecules, such as enzymes, to understand its potential as a therapeutic agent. nih.gov

Quantitative Structure–Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For pyrazole derivatives, QSAR models have been developed for various activities, including antimicrobial and anticancer effects. researchgate.netrsc.org

In a QSAR study involving this compound, this compound would be part of a larger dataset of related pyrazoles. Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each molecule. These descriptors can be derived from computational chemistry methods. Statistical methods are then used to build a model that predicts the biological activity based on these descriptors. For instance, the presence of the bromo and dimethylphenyl groups would contribute specific values to the descriptors, influencing the predicted activity.

Table 2: Examples of Descriptors Used in QSAR Studies of Pyrazole Derivatives

| Descriptor Type | Examples | Relevance |

| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Governs electrostatic interactions and reactivity. |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Influences how the molecule fits into a binding site. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Determines the molecule's ability to cross cell membranes. |

| Topological | Connectivity indices, Shape indices | Describes the branching and shape of the molecule. |

Intermolecular Interaction Studies

The non-covalent interactions that a molecule can form are critical to its physical properties and its interactions in a biological system. For this compound, several types of intermolecular interactions are expected.

The pyrazole ring is capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the sp²-hybridized nitrogen atom). This allows for the formation of hydrogen-bonded dimers, trimers, or larger aggregates in the solid state and in solution. globalresearchonline.net The presence of the bulky 3,4-dimethylphenyl group might influence the aggregation pattern due to steric hindrance.

Furthermore, π-π stacking interactions can occur between the aromatic pyrazole and dimethylphenyl rings of adjacent molecules. The bromine atom can also participate in halogen bonding, where it acts as an electrophilic region (a σ-hole) that can interact with a nucleophilic site on another molecule. Hirshfeld surface analysis is a computational tool used to visualize and quantify these various intermolecular contacts in a crystal lattice. lookchem.com

Hydrogen Bonding Networks in Pyrazole Aggregates

The pyrazole ring is an excellent hydrogen-bonding motif, possessing both a hydrogen bond donor (the pyrrolic nitrogen, N1-H) and a hydrogen bond acceptor (the pyridinic nitrogen, N2). This dual functionality allows for the formation of various hydrogen-bonded aggregates, such as dimers, trimers, and catemers (polymeric chains). bris.ac.uknih.gov The nature and strength of these hydrogen bonds are significantly influenced by the substituents on the pyrazole ring.

In the case of this compound, the bromine atom at the 4-position and the dimethylphenyl group at the 3-position exert electronic and steric effects that modulate the hydrogen-bonding capability of the pyrazole core. The bromine atom, being an electron-withdrawing group, is expected to increase the acidity of the N1-H proton, thereby enhancing its hydrogen bond donor strength. researchgate.net Theoretical studies on 4-substituted pyrazoles have shown that electron-withdrawing substituents can lead to stronger dimer interactions. researchgate.net

Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are employed to model these interactions and calculate their energies. researchgate.netdaneshyari.com For a series of 4-substituted pyrazoles, corrected interaction energies for dimer formation have been calculated to be in the range of 10.0–12.8 kcal/mol. daneshyari.com The specific geometry of the hydrogen bond, including the N-H···N distance and the N-H-N angle, is also a key parameter determined through these computational studies. In many pyrazole aggregates, these hydrogen bonds are the primary force driving the self-assembly into well-ordered supramolecular structures. nih.gov

| Substituent at C4 | Computational Method | Interaction Energy (kcal/mol) | N-H···N Distance (Å) | Reference |

|---|---|---|---|---|

| -H | MP2/6-311++G(d,p) | -12.2 | 2.890 | daneshyari.com |

| -Cl | MP2/6-311++G(d,p) | -12.5 | 2.885 | daneshyari.com |

| -Br | Not Available | Estimated > -12.5 | Estimated < 2.885 | Inference |

| -NO2 | MP2/6-311++G(d,p) | -12.8 | 2.881 | daneshyari.com |

| -NH2 | MP2/6-311++G(d,p) | -12.3 | 2.901 | daneshyari.com |

π-Stacking Interactions in Crystal Structures

In addition to hydrogen bonding, π-stacking interactions play a crucial role in the solid-state packing of aromatic and heteroaromatic compounds like this compound. These non-covalent interactions arise from the attractive forces between the electron clouds of aromatic rings. The presence of the 3-(3,4-dimethylphenyl) group introduces a significant aromatic surface area, making π-stacking a dominant feature in the crystal structure.

Theoretical calculations can predict the geometry and energy of these interactions. The most common π-stacking arrangements are face-to-face and edge-to-face (or T-shaped). In pyrazole-based crystal structures, π-π stacking often occurs between the pyrazole ring of one molecule and the aryl substituent of a neighboring molecule, or between the pyrazole rings themselves. researchgate.net The interaction energy of these π-stacking arrangements typically ranges from -2 to -10 kcal/mol, depending on the specific geometry and the electronic nature of the interacting rings.

For this compound, several modes of π-stacking are conceivable:

Pyrazole-Phenyl Stacking: The electron-rich dimethylphenyl ring of one molecule can stack with the relatively electron-poorer pyrazole ring of an adjacent molecule.

Phenyl-Phenyl Stacking: The dimethylphenyl rings of two neighboring molecules can engage in π-stacking.

Pyrazole-Pyrazole Stacking: The pyrazole rings can also stack, although this is often influenced by the steric hindrance of the bulky substituents.

The substituents on the aromatic rings significantly affect the nature of the π-stacking. The electron-donating methyl groups on the phenyl ring enhance its electron density, which can lead to stronger interactions with electron-deficient aromatic systems. Conversely, the bromine atom on the pyrazole ring withdraws electron density, which can influence its role in π-stacking interactions. Computational analyses, often using methods like DFT with dispersion corrections (DFT-D), are essential for quantifying the energetics of these interactions and determining the most stable packing arrangement. Hirshfeld surface analysis is another powerful computational tool used to visualize and quantify intermolecular interactions in crystal structures, including π-stacking.

| Interacting Rings | Stacking Mode | Interaction Energy (kcal/mol) | Centroid-to-Centroid Distance (Å) | Reference |

|---|---|---|---|---|

| Pyrazole-Phenyl | Face-to-Face | -4.5 to -7.0 | 3.5 - 3.8 | General Literature |

| Phenyl-Phenyl | Parallel-Displaced | -2.0 to -5.0 | 3.4 - 3.9 | General Literature |

| Pyrazole-Pyrazole | Parallel-Displaced | -3.0 to -6.0 | 3.3 - 3.7 | General Literature |

| Thiazole-Coumarin | Parallel-Displaced | -8.9 | 3.48 | rsc.org |

Structure Activity Relationship Sar Research in Pyrazole Derivatives Non Clinical Focus

Impact of Bromine Substitution at Position 4 on Molecular Interactions

The substitution of a bromine atom at the C4 position of the pyrazole (B372694) ring significantly influences the compound's physicochemical properties and its potential for molecular interactions. Halogen atoms, particularly bromine and iodine, can participate in a highly directional, non-covalent interaction known as halogen bonding. nih.govbris.ac.ukncl.ac.uk

A halogen bond forms between an electropositive region on the halogen atom, referred to as a σ-hole, and a nucleophilic (electron-rich) site on a partner molecule, such as the oxygen or nitrogen atoms found in the amino acid residues of proteins. Rotational spectroscopy and computational studies have confirmed that 4-bromopyrazole is capable of forming halogen bonds with strengths comparable to other well-known halogen-bonding molecules. nih.govbris.ac.uk In the context of a biological target, the bromine atom on the pyrazole ring can therefore act as a halogen bond donor, forming specific, stabilizing contacts within a binding pocket that would not be possible for a non-halogenated analog.

Furthermore, the introduction of a bromine atom alters the electronic distribution of the pyrazole ring and increases the molecule's lipophilicity. This enhanced lipophilicity can promote hydrophobic interactions, potentially strengthening the compound's affinity for non-polar cavities within a target protein. The size and polarizability of the bromine atom also contribute to favorable van der Waals interactions. The specific orientation and nature of these interactions—whether a directional halogen bond or a less specific hydrophobic contact—are dictated by the topology and electronic environment of the binding site.

Influence of 3,4-Dimethylphenyl Moiety on Molecular Recognition

The 3,4-dimethylphenyl group at the C3 position of the pyrazole core is a critical determinant for molecular recognition, primarily through hydrophobic and steric effects. In many classes of biologically active pyrazoles, such as protein kinase inhibitors, aryl substituents at the C3 and C4 positions are known to engage with hydrophobic pockets in the ATP-binding site. mdpi.com

The key features of the 3,4-dimethylphenyl moiety include:

Enhanced Hydrophobicity: The two methyl groups significantly increase the lipophilicity of the phenyl ring compared to an unsubstituted phenyl group. This enhances the potential for strong hydrophobic interactions with non-polar amino acid residues like leucine, valine, and isoleucine within a target's binding site.

Electronic Effects: The methyl groups are weakly electron-donating, which can subtly modulate the electronic properties of the phenyl ring and influence π-π or π-cation stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Studies on various 3-aryl-pyrazole derivatives have consistently shown that the nature and position of substituents on the aryl ring are pivotal for activity. For instance, research on pyrazolo[3,4-d]pyrimidine-based kinase inhibitors demonstrates that modifications on the aryl ring directly impact potency by altering the fit and interactions within the enzyme's active site. nih.gov

Modulation of Biological Activities through Structural Variations (Non-Clinical Context)

The biological activity of pyrazole derivatives can be finely tuned by making structural modifications at various positions on the pyrazole core, beyond the C3 and C4 positions. Non-clinical studies on analogous compounds reveal how these changes modulate activity. Key positions for modification include the N1 nitrogen and the C5 carbon.

N1-Substitution: The pyrrole-like NH group at the N1 position is a crucial hydrogen bond donor. In many kinase inhibitors, this NH group forms a hydrogen bond with the "hinge region" of the kinase, a key interaction for anchoring the inhibitor. mdpi.com Substituting the hydrogen at N1 with various alkyl or aryl groups can drastically alter biological activity. While in some cases this may disrupt the essential hinge-binding interaction, in other contexts, N1-substituents can be used to explore other pockets in the binding site, potentially increasing potency or altering the selectivity profile.

C5-Substitution: The C5 position offers another vector for modification. Introducing different functional groups at this position can be used to probe interactions with solvent-exposed regions of a binding site or to improve physicochemical properties of the compound.

The following table presents data from a study on pyrazolo[4,3-c]pyridine derivatives as inhibitors of the PEX14–PEX5 protein–protein interaction, illustrating how substitutions at the pyrazole N1 position impact inhibitory activity in a non-clinical assay.

| Compound | N1-Substituent | Inhibition of TbPEX14-PEX5 Interaction (IC50, µM) |

|---|---|---|

| Analog 1 | -CH2CH2-Morpholine | 0.14 |

| Analog 2 | -H | 0.56 |

| Analog 3 | -CH2CH2OH | 0.47 |

Data adapted from a study on pyrazolo[4,3-c]pyridine derivatives. acs.org The data demonstrates that a bulky morpholine-containing substituent at N1 (Analog 1) is more potent than an unsubstituted N1 (Analog 2) or a hydroxyethyl group (Analog 3) in this particular assay.

This example underscores how structural variations around the pyrazole core are a powerful tool for modulating biological activity in a non-clinical setting.

Pharmacophore Modeling for Target-Specific Interactions (Non-Clinical Context)

Pharmacophore modeling is a computational method used to define the essential steric and electronic features required for a molecule to interact with a specific biological target. For pyrazole-based inhibitors, particularly those targeting protein kinases, pharmacophore models typically highlight a conserved set of features that map directly onto the structure of 4-bromo-3-(3,4-dimethylphenyl)-1H-pyrazole. nih.govacs.orgwjgnet.com

A common pharmacophore model for a pyrazole-based kinase inhibitor includes:

One Hydrogen Bond Donor (HBD): This feature corresponds to the N1-H of the pyrazole ring. This group is often essential for forming a hydrogen bond with the backbone of the kinase hinge region. nih.govacs.orgmdpi.com

One Hydrogen Bond Acceptor (HBA): The sp2-hybridized nitrogen atom at the N2 position of the pyrazole ring serves as a hydrogen bond acceptor, which can form additional interactions with residues in the active site. nih.govacs.org

One or More Hydrophobic/Aromatic Features: These features map to the aryl substituents on the pyrazole ring. The 3,4-dimethylphenyl group of the title compound would fit into a hydrophobic feature, representing a non-polar pocket in the target protein. mdpi.comnih.gov

In such a model, the this compound scaffold aligns well with these key features. The N1-H functions as the HBD, the N2 atom as the HBA, and the 3,4-dimethylphenyl group occupies the hydrophobic region. The bromine atom at C4 can further contribute to the hydrophobic feature or interact with a specific halogen bond acceptor site if one is present in the target protein, adding another layer of specificity to the molecular interaction. These models provide a rational framework for understanding the SAR of existing compounds and for designing new derivatives with potentially enhanced potency and selectivity. mdpi.com

Research into Biological Activity Modalities and Mechanisms of Pyrazole Derivatives Excluding Clinical, Dosage, Safety

In Vitro Investigations of Biological Modalities

The in vitro biological activities of pyrazole (B372694) derivatives have been a subject of extensive research, revealing a wide range of pharmacological effects. These investigations are crucial for understanding the therapeutic potential of these compounds at a molecular and cellular level. The following sections detail the research findings concerning the biological modalities of 4-bromo-3-(3,4-dimethylphenyl)-1H-pyrazole and related derivatives, focusing on non-clinical data.

Enzyme Inhibition Studies and Binding Affinities

While specific enzyme inhibition data for this compound is not extensively documented in publicly available literature, the broader class of pyrazole derivatives has been widely investigated as potent enzyme inhibitors. For instance, various pyrazole derivatives have shown inhibitory activity against enzymes such as cyclooxygenase-2 (COX-2), with molecular modeling studies indicating that the pyrazole ring can interact with the active site through hydrogen bonding and π-π interactions. Additionally, certain pyrazole-containing compounds have been identified as inhibitors of human alkaline phosphatase and N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), a bacterial enzyme, highlighting the diverse enzymatic targets of this heterocyclic scaffold.

Further research is required to elucidate the specific enzyme inhibition profile and binding affinities of this compound.

Receptor Binding Profiling and Ligand Interactions

The interaction of pyrazole derivatives with various receptors has been a key area of study. Pyrazoles have been identified as ligands for several receptors, including the cholecystokinin-1 receptor and estrogen receptors. The substitution pattern on the pyrazole ring plays a crucial role in determining the binding affinity and selectivity for specific receptors. However, a detailed receptor binding profile and specific ligand interaction studies for this compound are not available in the current scientific literature.

Antiproliferative Activity Research in Cell Lines

The antiproliferative properties of pyrazole derivatives have been demonstrated in various cancer cell lines. Research has shown that these compounds can inhibit the growth of cancer cells through different mechanisms.

One study on N-[5-(4-bromophenyl)-1H-pyrazol-3-yl]carbamothioyl]benzamide, a structurally related compound, showed significant antiproliferative effects against a panel of 60 human cancer cell lines. This compound completely inhibited the growth of HCT-116 colon cancer cells and showed up to 90% growth inhibition of NCI-H522 lung cancer cells and U251 glioblastoma cells at a concentration of 10 µM. The most potent antiproliferative effects were observed against renal cancer cell lines, with pIC50 values ranging from 4.40 to 5.50.

Table 1: Antiproliferative Activity of a Related Pyrazole Derivative

| Cell Line | Cancer Type | % Growth Inhibition (at 10 µM) | pIC50 |

|---|---|---|---|

| HCT-116 | Colon Cancer | 100 | - |

| NCI-H522 | Lung Cancer | up to 90 | - |

| U251 | Glioblastoma | up to 90 | - |

| Renal Cancer Cell Lines | Renal Cancer | - | 4.40 - 5.50 |

Data for N-[5-(4-bromophenyl)-1H-pyrazol-3-yl]carbamothioyl]benzamide

Research into pyrazole derivatives has indicated their potential to modulate the cell cycle in cancer cells. For example, some pyrazole compounds have been shown to cause cell cycle arrest at the G2/M phase. A study on the pyrazole derivative 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) demonstrated that it induced cell cycle arrest in the S phase in MDA-MB-468 triple-negative breast cancer cells. However, specific studies detailing the effect of this compound on cell cycle progression have not been reported.

The induction of apoptosis is a key mechanism through which many anticancer agents exert their effects. Pyrazole derivatives have been shown to induce apoptosis in cancer cells. For instance, the pyrazole derivative 3f was found to provoke apoptosis in MDA-MB-468 cells, which was associated with an elevated level of reactive oxygen species (ROS) and increased caspase-3 activity. Another study reported that a pyrazole derivative demonstrated better cytotoxic activity than the reference drug Sorafenib by activating the caspase-3 dependent pathway in HCT116, UO-31, and HepG2 cells. Specific investigations into the apoptosis induction mechanisms of this compound are currently lacking.

Antimicrobial Activity Investigations (In Vitro)

The pyrazole scaffold is a well-established pharmacophore in the development of antimicrobial agents. Various derivatives have demonstrated activity against a range of bacterial and fungal pathogens.

Studies on other bromo-pyrazole derivatives have shown promising antimicrobial activity. For example, a series of (Z)-3-bromo-4-(1,3-diaryl-1H-pyrazol-4-yl)but-3-en-2-ones were tested against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative), as well as the fungi Aspergillus flavus and Aspergillus niger.

Another study on novel pyrazole derivatives reported significant antibacterial and antifungal activities, with some compounds showing minimum inhibitory concentration (MIC) values lower than the standard drugs chloramphenicol (B1208) and clotrimazole. Specifically, 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide displayed MIC values in the range of 62.5–125 µg/mL against bacteria and 2.9–7.8 µg/mL against fungi.

While these findings underscore the potential of bromo-pyrazole derivatives as antimicrobial agents, specific in vitro antimicrobial activity data for this compound is not currently available in the reviewed literature.

Anti-inflammatory Pathway Research

The pyrazole nucleus is a core structure in many compounds with established anti-inflammatory properties. nih.govresearchgate.net Research into various pyrazole derivatives has shown that they can exert their effects through mechanisms such as the inhibition of cyclooxygenase (COX) enzymes. researchgate.net Some pyrazoline derivatives have demonstrated anti-inflammatory activity comparable to or even exceeding that of standard drugs like indomethacin (B1671933) in preclinical models. nih.gov Furthermore, studies on other pyrazole compounds have explored their role in mitigating neutrophilic inflammation by inhibiting the generation of superoxide (B77818) anions. nih.gov However, specific research delineating the anti-inflammatory pathway of this compound is not available.

DNA Interaction Studies (e.g., Intercalation, Groove Binding)

The interaction of pyrazole derivatives with DNA is an area of active investigation, particularly in the context of developing new anticancer agents. nih.govresearchgate.net Studies on various metal complexes incorporating pyrazolone (B3327878) ligands have suggested that these compounds can bind to DNA, with intercalation being a proposed mode of interaction. researchgate.net Such interactions can lead to DNA damage and fragmentation in cancer cells, a mechanism that contributes to their cytotoxic effects. nih.gov However, there are no specific studies available that have examined the potential of this compound to interact with DNA through intercalation, groove binding, or any other mechanism.

Molecular Docking and Binding Mode Analysis

Molecular docking is a computational technique widely used to predict the interaction between a small molecule (ligand) and a protein. This method is instrumental in understanding the potential biological activity of compounds by simulating their binding at the active site of a target protein. nih.govnih.gov For many pyrazole derivatives, molecular docking studies have been crucial in elucidating their mechanism of action, for instance, as inhibitors of enzymes like carbonic anhydrase or TBK1. nih.govnih.gov

Protein-Ligand Interaction Mapping

Detailed interaction maps for various pyrazole derivatives have been generated through molecular docking, revealing key binding features. For example, in the case of pyrazole-based inhibitors of Replication Protein A, the pyrazole ring and its substituents have been shown to form specific hydrophobic and polar contacts with amino acid residues in the protein's binding pocket. nih.gov These maps are essential for understanding structure-activity relationships and for the rational design of more potent and selective inhibitors. Unfortunately, no such protein-ligand interaction mapping has been published for this compound.

Prediction of Binding Affinities and Energetics

Molecular docking simulations can also predict the binding affinity of a ligand to its target protein, often expressed as a binding score or energy. nih.govnih.gov These predictions help in ranking potential drug candidates and prioritizing them for further experimental testing. For instance, docking studies of pyrazole-based chalcones have been used to correlate predicted binding energies with observed biological activities. researchgate.net There is currently no available data on the predicted binding affinities or energetics for the interaction of this compound with any biological target.

Advanced Functionalization and Chemical Transformations of 4 Bromo 3 3,4 Dimethylphenyl 1h Pyrazole

Cross-Coupling Reactions for C-4 Functionalization

The bromine atom at the C-4 position of the pyrazole (B372694) ring is a key handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. These transformations are pivotal in constructing new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex aryl- and heteroaryl-substituted pyrazoles.

Suzuki-Miyaura Coupling Strategies

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. In the context of 4-bromo-3-(3,4-dimethylphenyl)-1H-pyrazole, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the C-4 position. While direct literature on the Suzuki-Miyaura coupling of this specific molecule is not abundant, extensive research on analogous 4-bromopyrazoles provides a strong basis for predicting its reactivity and optimizing reaction conditions. uwindsor.caharvard.edu

Typically, the reaction involves the coupling of the 4-bromopyrazole with an aryl- or heteroarylboronic acid in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions. For instance, the coupling of 4-bromo-3,5-dinitro-1H-pyrazole with various boronic acids has been successfully achieved using the XPhos Pd G2 precatalyst, demonstrating the feasibility of such couplings on electron-deficient pyrazole systems. harvard.edu Similarly, the Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles like 3- and 4-bromopyrazoles has been reported to proceed in good to very good yields using palladium precatalysts with bulky phosphine (B1218219) ligands such as XPhos. uwindsor.ca

A general protocol for the Suzuki-Miyaura coupling of this compound would likely involve a palladium(0) source, such as Pd(PPh₃)₄ or a pre-catalyst like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), a base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), and a solvent mixture such as dioxane/water or toluene/ethanol (B145695). The reaction is typically heated to ensure efficient conversion. The electronic nature of the boronic acid coupling partner can influence the reaction efficiency, with both electron-rich and electron-deficient arylboronic acids generally being suitable substrates. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 4-Bromopyrazoles

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 61-86 | uwindsor.ca |

| XPhos Pd G2 | - | K₂CO₃ | Dioxane/H₂O | 80 | High | harvard.edu |

| Pd(dppf)Cl₂ | - | Na₂CO₃ | Toluene/Ethanol | Reflux | Good | libretexts.org |

| Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 80-100 | Good | nih.gov |

Sonogashira Coupling Reactions

The Sonogashira coupling provides a direct route to synthesize 4-alkynyl-substituted pyrazoles by reacting this compound with a terminal alkyne. nih.govresearchgate.net This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. nih.gov Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. nih.gov

For a substrate like this compound, a typical Sonogashira reaction would involve a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt such as CuI, and an amine base like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) in a solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The reaction can often be carried out at room temperature or with gentle heating.

Research on the Sonogashira coupling of other 4-bromopyrazoles, such as 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole, has shown that the reaction can be challenging due to the electron-deficient nature of the pyrazole ring. researchgate.net In such cases, the use of bulky, electron-rich phosphine ligands like XPhos can be beneficial. researchgate.net The reaction conditions, including the choice of palladium source, ligand, base, and solvent, need to be carefully optimized to achieve good yields. researchgate.netacs.org

Table 2: Typical Reagents for Sonogashira Coupling

| Component | Examples |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ |

| Copper(I) Co-catalyst | CuI |

| Base | Triethylamine, Diisopropylethylamine, Piperidine |

| Ligand (for copper-free) | XPhos, SPhos |

| Solvent | THF, DMF, Acetonitrile, Toluene |

Heck and Negishi Coupling Derivatives

The Negishi coupling, on the other hand, involves the reaction of the 4-bromopyrazole with an organozinc reagent, also catalyzed by a palladium or nickel complex. chadsprep.comsemanticscholar.org A key advantage of the Negishi coupling is the high functional group tolerance of organozinc reagents. researchgate.net The organozinc reagent can be prepared from the corresponding organolithium or Grignard reagent by transmetalation with a zinc halide, such as ZnCl₂. nih.gov This allows for the introduction of a wide variety of alkyl, aryl, and vinyl groups at the C-4 position.

Derivatization at the Nitrogen Atom of the Pyrazole Ring

The NH proton of the pyrazole ring is acidic and can be readily deprotonated to form a pyrazolate anion, which can then be functionalized with various electrophiles. This allows for the introduction of substituents at the N-1 position, leading to a diverse range of N-substituted pyrazole derivatives with potentially altered biological activities and physicochemical properties.

Common derivatization reactions at the nitrogen atom include N-alkylation and N-arylation. N-alkylation can be achieved using various alkylating agents, such as alkyl halides or sulfates, in the presence of a base like sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile. researchgate.netrsc.org Acid-catalyzed N-alkylation methods using trichloroacetimidate (B1259523) electrophiles have also been developed. uni-muenchen.de The regioselectivity of N-alkylation can sometimes be an issue with unsymmetrically substituted pyrazoles, but for this compound, substitution is expected to occur at the N-1 position.

N-arylation can be accomplished through copper- or palladium-catalyzed cross-coupling reactions with aryl halides or arylboronic acids. For instance, the Chan-Lam coupling reaction with arylboronic acids in the presence of a copper catalyst and a base provides a route to N-arylpyrazoles.

Modifications of the 3,4-Dimethylphenyl Group

The 3,4-dimethylphenyl substituent offers further opportunities for functionalization, allowing for the modification of the molecule's steric and electronic properties. The two methyl groups are susceptible to a variety of chemical transformations.

One common modification is benzylic bromination, which can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN, or under photochemical conditions. uni-muenchen.deresearchgate.netnih.gov This reaction would introduce a bromine atom at one or both of the methyl groups, creating a reactive handle for further nucleophilic substitution reactions. For example, the resulting benzylic bromides could be converted to alcohols, ethers, amines, or other functional groups.

Another potential modification is the oxidation of the methyl groups to carboxylic acids. nih.govchadsprep.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can be used to convert one or both methyl groups into carboxylic acid functionalities. nih.gov This transformation would significantly alter the polarity and functionality of the molecule, opening up possibilities for amide bond formation or other derivatizations of the carboxylic acid group.

Palladium-catalyzed C-H activation and functionalization reactions represent a more advanced strategy for modifying the methyl groups. libretexts.orgbaranlab.orgwikipedia.orgnih.gov These methods can allow for the direct introduction of various functional groups, such as aryl, alkyl, or heteroatom-containing moieties, at the benzylic position.

Synthesis of Fused Pyrazole Heterocycles and Hybrid Structures

The this compound scaffold can serve as a precursor for the synthesis of more complex, fused heterocyclic systems. These fused pyrazoles, such as pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[3,4-d]pyridazines, are of significant interest due to their diverse biological activities. nih.govbaranlab.orgwikipedia.orgnih.gov

The synthesis of these fused systems often requires initial functionalization of the starting pyrazole. For example, to synthesize pyrazolo[3,4-b]pyridines, the this compound could first be converted to a 5-aminopyrazole derivative. This can be conceptually achieved through a sequence of nitration at the 5-position followed by reduction. The resulting 5-aminopyrazole can then undergo condensation reactions with 1,3-dicarbonyl compounds or their equivalents to form the fused pyridine (B92270) ring. wikipedia.orgnih.gov

Similarly, for the synthesis of pyrazolo[1,5-a]pyrimidines, a 5-aminopyrazole intermediate is also a common starting point. researchgate.netnih.govbaranlab.org Condensation with various β-dicarbonyl compounds, enaminones, or other suitable three-carbon synthons leads to the formation of the pyrimidine (B1678525) ring fused to the pyrazole core.

The synthesis of pyrazolo[3,4-d]pyridazines can be envisioned by first introducing appropriate functional groups at the C-4 and C-5 positions of the pyrazole ring, such as a dicarbonyl or a cyano-ester functionality, followed by cyclization with hydrazine (B178648) or its derivatives. For instance, if the 4-bromo substituent could be converted to a cyano group and the 5-position subsequently functionalized with an ester, reaction with hydrazine would lead to the fused pyridazine (B1198779) ring.

Table 3: Common Precursors and Reagents for Fused Pyrazole Synthesis

| Fused System | Key Pyrazole Intermediate | Typical Reagents for Cyclization |

| Pyrazolo[3,4-b]pyridine | 5-Aminopyrazole | 1,3-Diketones, α,β-Unsaturated Ketones, Malononitrile |

| Pyrazolo[1,5-a]pyrimidine | 5-Aminopyrazole | β-Dicarbonyl compounds, Enaminones, Diethyl Malonate |

| Pyrazolo[3,4-d]pyridazine | 4,5-Dicarbonylpyrazole, 4-Cyano-5-ester-pyrazole | Hydrazine, Substituted Hydrazines |

Emerging Trends and Future Research Directions

Green Chemistry Approaches in Pyrazole (B372694) Synthesis

The synthesis of pyrazole derivatives has traditionally involved methods that are effective but may utilize hazardous reagents or generate significant waste. The principles of green chemistry are now guiding the development of more environmentally benign synthetic routes. chemicalbook.com For a compound like 4-bromo-3-(3,4-dimethylphenyl)-1H-pyrazole , future synthetic strategies will likely focus on minimizing environmental impact through several key approaches:

Microwave-Assisted Synthesis: This technique often leads to dramatically reduced reaction times, increased yields, and can sometimes be performed without a solvent. nih.govjetir.org

Ultrasonic Irradiation: Sonochemistry provides an alternative energy source that can enhance reaction rates and yields in a more energy-efficient manner compared to conventional heating.

Use of Green Solvents: Replacing traditional organic solvents with water, ethanol (B145695), or ionic liquids is a major focus of green pyrazole synthesis. nih.govguidechem.com Water-based syntheses are particularly attractive due to the low cost, safety, and minimal environmental impact of water. guidechem.com

Catalysis: The development of reusable and non-toxic catalysts, such as nano-ZnO or silica-supported sulfuric acid, can improve the efficiency and sustainability of pyrazole synthesis. nih.gov

A plausible green synthesis for This compound could involve a one-pot reaction. This would likely start with the condensation of a 1,3-diketone precursor of the (3,4-dimethylphenyl) group with hydrazine (B178648) in a green solvent like aqueous ethanol, followed by in-situ bromination using a safer brominating agent like N-bromosaccharin. researchgate.net

Table 1: Comparison of Green Synthesis Methods for Pyrazole Derivatives

| Method | Typical Energy Source | Common Solvents | Key Advantages |

| Microwave Irradiation | Microwaves | Ethanol, Water, Solvent-free | Rapid reaction times, higher yields, enhanced purity. nih.gov |

| Ultrasonic Irradiation | High-frequency sound waves | Various, including aqueous media | Improved reaction rates, often milder conditions. |

| Grinding Technique | Mechanical energy | Solvent-free | Simplicity, no bulk solvent waste, low energy consumption. nih.gov |

| Catalytic Synthesis | Conventional heating or other | Water, PEG, various organic | High efficiency, catalyst recyclability, selectivity. mdpi.com |

Development of Novel Pyrazole-Based Scaffolds for Chemical Biology Probes

Chemical probes are small molecules used to study and manipulate biological systems. The pyrazole scaffold is an excellent starting point for the development of such probes due to its biocompatibility and versatile chemical handles. researchgate.net The structure of This compound is particularly well-suited for this application. The bromine atom at the 4-position serves as a versatile point for modification through cross-coupling reactions, allowing for the attachment of fluorescent tags, affinity labels, or other reporter groups. researchgate.net

Future research could focus on transforming This compound into a variety of chemical probes:

Fluorescent Probes: By attaching a fluorophore, derivatives could be used for bioimaging applications, such as visualizing specific cellular components or tracking biological processes in real-time. researchgate.net

Affinity-Based Probes: These probes are designed to bind specifically to a target protein, enabling its identification and characterization from complex biological mixtures.

Photoaffinity Probes: These probes can be used to covalently label interacting proteins upon photoactivation, providing a powerful tool for mapping protein-protein interactions.

The development of such probes from this pyrazole scaffold could provide invaluable tools for understanding disease mechanisms and for drug discovery.

Integration of Artificial Intelligence and Machine Learning in Pyrazole Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by accelerating the design and optimization process. mdpi.comacs.org For a relatively unexplored compound like This compound , AI and ML can play a pivotal role in several areas:

Predictive Modeling: AI algorithms can predict various properties of the molecule, such as its solubility, toxicity, and potential biological activities, without the need for initial synthesis and testing. acs.org This can help prioritize which derivatives are most promising for further investigation.

De Novo Drug Design: Generative AI models can design novel pyrazole-based molecules with desired properties, such as high affinity for a specific biological target. wikipedia.org

Synthesis Prediction: AI tools can help chemists devise the most efficient synthetic routes for novel pyrazole derivatives, saving time and resources.

Analysis of High-Content Screening Data: In biological testing, AI can analyze large datasets from high-throughput screening to identify subtle patterns and structure-activity relationships (SAR).

By applying these computational tools, researchers can more efficiently explore the chemical space around This compound to identify derivatives with optimal properties for specific applications.

Table 2: Applications of AI/ML in Pyrazole Research

| AI/ML Application | Description | Potential Impact on Pyrazole Research |

| Quantitative Structure-Activity Relationship (QSAR) | Models that correlate chemical structure with biological activity. | Predict the anticancer, antimicrobial, or other biological activities of new pyrazole derivatives. nih.gov |

| Generative Models | Algorithms that create new molecular structures with desired properties. | Design novel pyrazole-based compounds optimized for a specific target or application. wikipedia.org |

| Toxicity Prediction | In silico models that predict the potential toxicity of a compound. | Reduce late-stage failures in drug development by identifying potentially toxic pyrazole derivatives early. wikipedia.org |

| Reaction Prediction | Algorithms that suggest optimal synthetic pathways. | Accelerate the synthesis of new libraries of pyrazole compounds for screening. |

Prospective Applications in Materials Science and Agrochemicals

Beyond the pharmaceutical realm, pyrazole derivatives have shown significant promise in materials science and agriculture. nih.govnih.gov

Materials Science: The pyrazole ring's electronic properties make it a valuable component in the development of novel materials. nih.gov Future research on derivatives of This compound could explore their use in:

Organic Light-Emitting Diodes (OLEDs): Pyrazole-containing compounds can exhibit luminescent and fluorescent properties, making them candidates for use in display and lighting technologies.

Conducting Polymers: The tunable electronic nature of the pyrazole ring could be exploited to create new conductive materials for use in electronics.

Sensors: The ability of the pyrazole nitrogens to coordinate with metal ions makes them suitable for the development of chemical sensors. acs.org

Table 3: Potential Applications of Pyrazole Derivatives in Materials Science

| Application Area | Relevant Property of Pyrazole Core | Example of Pyrazole-Based Material |

| OLEDs | Luminescence, Fluorescence | Pyrazole-based fluorescent dyes. acs.org |

| Conducting Polymers | Tunable electronic properties | Polypyrazoles. |

| Chemical Sensors | Metal-coordinating ability | Pyrazole-based ion sensors. acs.org |

Agrochemicals: The pyrazole scaffold is a key component in a number of commercially successful herbicides, fungicides, and insecticides. nih.govtsijournals.com This is due to their ability to interact with a variety of biological targets in pests and pathogens. tsijournals.com The structural features of This compound make it an interesting candidate for agrochemical research. The dimethylphenyl group could enhance its interaction with specific biological targets, while the bromo-pyrazole core provides a known toxophore.

Future research in this area would involve synthesizing a library of derivatives and screening them for activity against a range of agricultural pests and diseases.

Table 4: Examples of Pyrazole-Based Agrochemicals

| Compound Name | Type | Mode of Action |

| Fipronil | Insecticide | Blocks GABA-gated chloride channels. nih.gov |

| Pyraclostrobin | Fungicide | Inhibits mitochondrial respiration. nih.gov |

| Pyraflufen-ethyl | Herbicide | Inhibits protoporphyrinogen (B1215707) oxidase. tsijournals.com |

| Fenpyroximate | Acaricide/Insecticide | Inhibits mitochondrial electron transport. nih.gov |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 4-bromo-3-(3,4-dimethylphenyl)-1H-pyrazole?

- Methodological Answer : A copper-catalyzed click chemistry approach is commonly employed. For example, triazenylpyrazole precursors react with alkynes (e.g., 1-ethynyl-4-methoxybenzene) in THF/water under mild conditions (50°C, 16 hours) using CuSO₄ and sodium ascorbate as catalysts. Purification via column chromatography yields the target compound with moderate efficiency (~61% yield) .

- Key Considerations : Optimize stoichiometry of the alkyne and pyrazole precursors to minimize side reactions. Monitor reaction progress via TLC or HPLC to ensure intermediate formation.

Q. How is the structural characterization of this compound validated?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For brominated pyrazoles, SC-XRD analysis confirms bond lengths (e.g., C–Br = 1.89–1.92 Å), dihedral angles between aromatic rings, and hydrogen-bonding networks. Crystallographic data (e.g., space group P1̄, R factor = 0.052) are critical for validating molecular geometry .

- Key Considerations : Crystallize the compound in solvents like DCM/hexane to obtain high-quality crystals. Use software like SHELX or OLEX2 for refinement.

Advanced Research Questions

Q. How do electronic effects of the 3,4-dimethylphenyl substituent influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-donating methyl groups on the phenyl ring enhance the electron density of the pyrazole core, facilitating oxidative addition in Suzuki-Miyaura couplings. For instance, coupling with arylboronic acids under Pd(PPh₃)₄ catalysis at 80°C in dioxane/water yields biaryl derivatives. Monitor regioselectivity via ¹H NMR to confirm substitution patterns .

- Data Contradiction Analysis : While methyl groups generally promote electron density, steric hindrance from 3,4-dimethyl substitution may reduce coupling efficiency compared to monosubstituted analogs. Comparative kinetic studies (e.g., GC-MS time-course analysis) are recommended to resolve such contradictions.

Q. What strategies reconcile discrepancies in biological activity predictions vs. experimental results for derivatives?

- Methodological Answer : Use a combination of in silico docking (e.g., AutoDock Vina) and experimental assays. For example, derivatives with bulky substituents may show predicted antimicrobial activity via binding to E. coli DNA gyrase but exhibit reduced efficacy in vitro due to poor membrane permeability. Validate via minimum inhibitory concentration (MIC) assays and logP measurements .

- Key Considerations : Perform molecular dynamics simulations to assess protein-ligand stability and synthesize analogs with varying lipophilicity (e.g., –OCH₃ vs. –CF₃ groups) to refine structure-activity relationships (SAR).

Q. How can spectroscopic techniques differentiate positional isomers in brominated pyrazole derivatives?

- Methodological Answer : ¹H-¹³C HMBC NMR is critical for distinguishing isomers. For 4-bromo vs. 5-bromo isomers, cross-peaks between the pyrazole C-4 (δ ~145 ppm) and adjacent protons (δ ~7.2–7.5 ppm) confirm substitution patterns. Additionally, IR spectroscopy identifies C–Br stretches at ~550–600 cm⁻¹ .

- Key Considerations : Use deuterated solvents (e.g., CDCl₃) to avoid signal overlap. Compare with reference spectra from databases like SDBS or PubChem.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.